Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in various plants, including olive leaves, olives, honeycombs, and some medicinal herbs []. It has gained significant interest in scientific research due to its diverse range of potential health benefits. Here's a closer look at its applications in scientific research:
Oleanolic acid exhibits promising anti-cancer properties in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit proliferation, and suppress metastasis (spread of cancer) []. Research suggests it may be effective against various cancers, including breast cancer, colon cancer, and liver cancer []. However, further investigation, including clinical trials, is needed to determine its efficacy and safety in human cancer treatment [].
Oleanolic acid possesses anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma.
Research suggests oleanolic acid may offer protection against liver damage. Studies have shown it can improve liver function, reduce oxidative stress, and promote liver cell regeneration. This makes it a potential therapeutic agent for liver diseases like non-alcoholic fatty liver disease and hepatitis.
Scientific research is exploring oleanolic acid's potential applications in various other areas. These include:
Oleanonic acid, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid that is widely distributed in various plants and foods. It exists either as a free acid or as an aglycone of triterpenoid saponins. Common sources of oleanonic acid include olive oil, Phytolacca americana (American pokeweed), Syzygium species, garlic, and various other plants such as Olea europaea (olive), Rosa woodsii, and Prosopis glandulosa . This compound is characterized by its unique chemical structure, which features a beta-hydroxy group at position 3 of the oleanane skeleton .
Oleanonic acid exhibits a range of biological activities, including hepatoprotective, antitumor, and antiviral effects. It has been shown to activate telomerase in peripheral blood mononuclear cells significantly more than other tested compounds . Additionally, it displays weak anti-HIV and anti-hepatitis C virus activities in vitro . Research indicates that oleanonic acid can inhibit tumor growth by upregulating the tumor suppressor protein p53 and inducing apoptosis through mitochondrial pathways .
Oleanonic acid can be synthesized through various methods. Natural extraction from plant sources typically involves techniques such as Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction. Following extraction, purification methods like thin-layer chromatography and high-performance liquid chromatography are used to isolate oleanonic acid from crude extracts . Synthetic routes often involve chemical modifications to enhance the compound's pharmacological properties, leading to derivatives with improved efficacy .
Oleanonic acid has numerous applications in medicine and pharmacology due to its diverse biological activities. It is primarily studied for its potential use in treating liver diseases, cancers, and viral infections. Additionally, it serves as a reference compound in research for comparing the inhibitory effects of other substances on enzymes like hyaluronidase and matrix metalloproteinases . Its antioxidant properties also make it valuable in cosmetic formulations aimed at skin health.
Interaction studies have demonstrated that oleanonic acid can modulate various biological pathways. For instance, it has been found to inhibit cyclooxygenase-2 activity, which is crucial in inflammatory processes . Furthermore, studies indicate that oleanonic acid can interact with cellular signaling pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects .
Oleanonic acid shares structural similarities with several other triterpenoids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ursolic Acid | Similar pentacyclic structure | Stronger anti-inflammatory properties |
Betulinic Acid | Related pentacyclic triterpenoid | Notable for its potent antiviral effects |
Moronic Acid | Another oleanane-type triterpenoid | Exhibits different biological activities |
While all these compounds belong to the same class of triterpenoids and exhibit beneficial biological activities, oleanonic acid is unique due to its specific interactions with cellular pathways related to telomerase activation and apoptosis induction . Its relatively non-toxic profile further distinguishes it from some synthetic analogs that may exhibit higher potency but also increased toxicity.
Oleanonic acid exhibits significantly limited solubility in aqueous environments, making it a highly hydrophobic compound. The solubility characteristics demonstrate marked differences across various solvent systems, with distinct patterns observed for organic solvents versus aqueous media.
The compound demonstrates selective solubility patterns in organic solvents. In chloroform, oleanonic acid exhibits slight solubility, while in methanol, solubility is achieved only under heated conditions [1]. For dimethyl sulfoxide (DMSO), a commonly used pharmaceutical solvent, the compound shows a solubility of approximately 100 milligrams per milliliter (219.93 millimolar), though ultrasonic assistance is required to achieve complete dissolution [3].
The solubility profile follows established principles of triterpene behavior, where compounds with intermediate polarity demonstrate optimal dissolution characteristics. Solubility parameters calculated for structurally similar oleanolic acid indicate values around 10.2, suggesting that solvents with matching solubility parameters provide the most effective dissolution [4]. Tetramethylurea has been identified as exceptionally effective for solubilizing related triterpene compounds, achieving significantly higher dissolution rates compared to conventional organic solvents [4].
Detailed solubility studies have been conducted across various organic systems, including 1-butanol, methyl isobutyl ketone, methyl tert-butyl ether, and binary solvent mixtures containing 2-propanol and water [5]. These investigations demonstrate that solubility behavior follows predictable thermodynamic models, with the modified Apelblat equation providing the best correlation for temperature-dependent solubility data [5].
The aqueous solubility of oleanonic acid is extremely limited, with values less than 0.1 milligrams per milliliter, rendering it practically insoluble in water-based systems [3]. This characteristic aligns with its highly lipophilic nature, reflecting the compound's pentacyclic triterpene structure and the absence of multiple polar functional groups.
The low aqueous solubility presents significant challenges for pharmaceutical formulation development. Solubilization strategies employing cosolvents have been investigated, with aqueous cosolvent systems containing tetramethylurea showing promise for enhancing dissolution in water-based formulations [4]. These mixed systems could potentially be employed for developing aqueous formulations of triterpene compounds.
Surfactant solutions and liquid polyethylene glycols have demonstrated slight to moderate solubilization effects for related triterpene acids [4]. The solubilization efficiency correlates with the surfactant concentration and the specific molecular interactions between the triterpene structure and the solubilizing agent.
The thermal stability profile of oleanonic acid reveals important characteristics regarding its stability under elevated temperature conditions. The compound exhibits a melting point of 190°C [1], significantly lower than its parent compound oleanolic acid, which melts above 300°C [6]. This difference reflects the structural modifications resulting from the ketone substitution at position 3.
Thermal analysis using differential scanning calorimetry reveals that oleanonic acid undergoes specific decomposition pathways under elevated temperatures. The compound shows thermal stability up to its melting point, beyond which degradation processes become increasingly significant.
The boiling point is estimated at 551.7 ± 50.0°C under standard atmospheric pressure conditions [1], though this represents a predicted value rather than experimentally determined data. The significant temperature range between melting and boiling points suggests potential for thermal decomposition processes occurring within this interval.
Research on related triterpene compounds indicates that thermal degradation typically proceeds through multiple pathways. Autoxidation represents a primary degradation mechanism, particularly at elevated temperatures, even under inert atmospheric conditions [7]. This process can occur due to endogenous peroxide formation, leading to progressive compound deterioration.
The degradation kinetics show temperature dependence, with higher temperatures accelerating decomposition rates. Environmental factors such as the presence of metals, particularly iron and chromium from stainless steel surfaces, can catalyze degradation processes [7]. The presence of suitable solvents, such as hexadecane, has been shown to provide protective effects against thermal degradation in related compounds, potentially through solvation mechanisms that isolate individual molecules [7].
Storage recommendations for oleanonic acid specify refrigeration at -20°C in desiccated conditions to maintain compound integrity [3]. These conditions minimize both thermal and oxidative degradation pathways that could compromise the compound's chemical stability.
The compound's thermal stability can be influenced by crystalline form and polymorphic state. Different crystallization conditions, including solvent choice and cooling rates, can produce varying degrees of molecular organization, affecting overall thermal stability characteristics [8].
Comprehensive spectroscopic characterization of oleanonic acid provides detailed molecular fingerprints essential for compound identification and purity assessment. Each analytical technique contributes specific structural information that collectively defines the compound's spectroscopic profile.
The nuclear magnetic resonance (NMR) spectroscopic profile of oleanonic acid reflects its pentacyclic triterpene structure with characteristic chemical shift patterns. The ¹H NMR spectrum exhibits distinctive resonances corresponding to the various proton environments within the molecule.
Key spectroscopic features include signals for the olefinic proton associated with the 12-en double bond system, typically resonating around 5.3 parts per million [9]. The absence of the 3β-proton signal, which would appear around 3.5 parts per million in the parent oleanolic acid, confirms the ketone substitution at position 3 [10].
The ¹³C NMR spectrum provides detailed carbon environment information, with the carbonyl carbon of the ketone group appearing around 217 parts per million, distinct from the carboxylic acid carbon at approximately 180 parts per million [9]. The olefinic carbons associated with the 12-en system show characteristic resonances around 122-144 parts per million, depending on their specific electronic environment [10].
Comprehensive NMR assignments for related triterpene compounds have been established using advanced two-dimensional techniques, including Double Quantum Filtered Correlation Spectroscopy (DQF-COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and HSQC-Total Correlation Spectroscopy (HSQC-TOCSY) [11]. These techniques enable complete structural elucidation and confirm stereochemical assignments throughout the pentacyclic framework.
The infrared (IR) spectrum of oleanonic acid displays characteristic absorption bands that provide definitive structural identification. The carbonyl stretching vibration of the ketone group appears around 1710 cm⁻¹, representing one of the most diagnostic features of the spectrum [1].
The carboxylic acid functionality contributes a carbonyl stretch around 1700 cm⁻¹, often appearing as a complex absorption due to hydrogen bonding interactions and dimeric associations [12]. The hydroxyl stretch of the carboxylic acid group typically appears as a broad absorption around 3000-3500 cm⁻¹, with the exact position influenced by intermolecular hydrogen bonding [12].
Detailed vibrational mode assignments have been established for related triterpene acids, with characteristic absorptions including: asymmetric methyl stretching (νₐₛCH₃) around 2945 cm⁻¹, asymmetric methylene stretching (νₐₛCH₂) around 2930 cm⁻¹, methyl deformation modes (δCH₃) around 1443 cm⁻¹, and various skeletal vibrations throughout the fingerprint region [12].
The spectroscopic data demonstrates that raw samples often exist as complex mixtures of different conformational aggregates, with hydrogen bonding interactions significantly influencing the observed absorption patterns. Deconvolution analysis of the carbonyl region typically reveals multiple contributions, reflecting different molecular environments within the sample [12].
Mass spectrometric analysis of oleanonic acid provides definitive molecular weight confirmation and characteristic fragmentation patterns essential for compound identification. The molecular ion peak appears at m/z 454 corresponding to the molecular formula C₃₀H₄₆O₃ [1].
Fragmentation patterns in electron impact mass spectrometry reveal characteristic losses typical of triterpene compounds. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units), methyl radical losses (15 mass units), and complex rearrangements involving the pentacyclic ring system [13].
In liquid chromatography-mass spectrometry analyses, the compound typically exhibits good ionization efficiency in both positive and negative ion modes. Negative ion mode often provides enhanced sensitivity due to facile deprotonation of the carboxylic acid functionality [14]. Characteristic fragment ions include m/z 455 [M+H]⁺ in positive mode and various deprotonated species in negative mode [14].
Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), provide additional structural confirmation through characteristic fragmentation patterns. Ion trap mass spectrometry has been successfully employed for quantitative analysis, with major fragment ions at m/z 455, 407, 391, 377, and 363 in negative ion mode, and m/z 457, 439, 411, and 393 in positive mode [14].
The mass spectrometric data, combined with chromatographic retention characteristics, provides a comprehensive analytical fingerprint suitable for compound identification and quantitative determination in complex matrices. Gas chromatography-mass spectrometry analysis of derivatized samples reveals additional structural information, with characteristic retention indices and fragmentation patterns that confirm the pentacyclic triterpene structure [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₄₆O₃ | [1] [2] |
Molecular Weight | 454.68 g/mol | [1] [2] |
Melting Point | 190°C | [1] |
Predicted Boiling Point | 551.7 ± 50.0°C | [1] |
DMSO Solubility | 100 mg/mL (219.93 mM) | [3] |
Aqueous Solubility | <0.1 mg/mL | [3] |
Storage Conditions | -20°C, desiccated | [3] |
Spectroscopic Feature | Wavenumber/Chemical Shift | Assignment | Reference |
---|---|---|---|
Ketone C=O stretch | ~1710 cm⁻¹ | νC=O (ketone) | [1] |
Carboxylic acid C=O | ~1700 cm⁻¹ | νC=O (acid) | [12] |
Olefinic proton | ~5.3 ppm | 12-H (¹H NMR) | [9] |
Ketone carbon | ~217 ppm | C-3 (¹³C NMR) | [9] |
Acid carbon | ~180 ppm | C-28 (¹³C NMR) | [9] |
Molecular ion | m/z 454 | [M]⁺- | [1] |